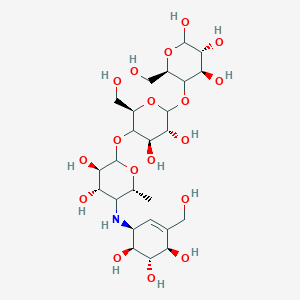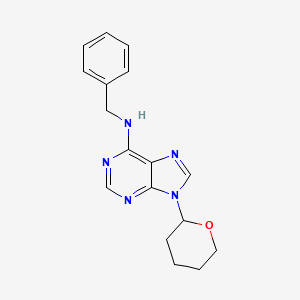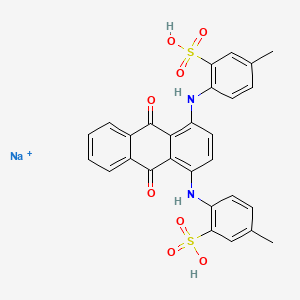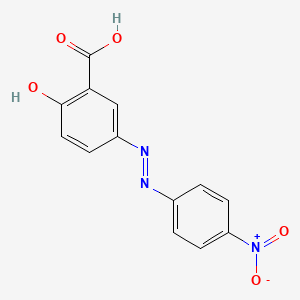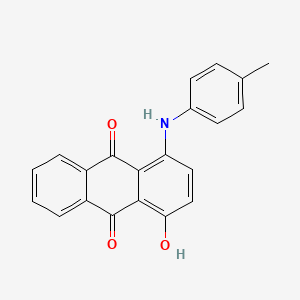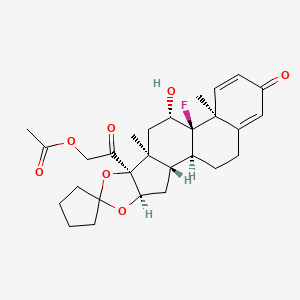
アムシノニド
概要
説明
科学的研究の応用
Amcinonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of glucocorticoids in various chemical reactions.
Biology: Investigated for its effects on cellular processes and its role in modulating inflammation.
Industry: Utilized in the formulation of topical creams, ointments, and lotions for therapeutic use.
作用機序
アムシノニドは、グルココルチコイドに対する応答の転写因子として作用し、他の転写因子を調節することによってその効果を発揮します . これはホスホリパーゼA2の活性を調節し、その結果、プロスタグランジンやロイコトリエンなどの強力な炎症メディエーターの生合成を制御し、それらの共通の前駆体であるアラキドン酸の放出を阻害します . このメカニズムは、炎症、発赤、腫脹を患部の領域で軽減するのに役立ちます。
類似の化合物との比較
アムシノニドは、ベタメタゾン、トリアムシノロン、フルオシノニドなどの他の類似のグルココルチコイドと比較されます。 これらの化合物はすべて炎症性皮膚病の治療に使用されますが、アムシノニドは、その特定の分子構造とその炎症を軽減する効力において独特です . 研究によると、0.1%アムシノニドクリームは、ベタメタゾン17-バレレートなどの他のコルチコステロイドよりも有意に生物活性が高いことが示されています .
類似の化合物には以下が含まれます。
- ベタメタゾン
- トリアムシノロン
- フルオシノニド
- クロベタゾール
- ヒドロコルチゾン
これらの化合物はそれぞれ固有の特性と用途を持っていますが、アムシノニドは、その有効性と皮膚病の治療における特定の使用において際立っています。
生化学分析
Biochemical Properties
Amcinonide interacts with the glucocorticoid receptor, exhibiting weak affinity for the progesterone receptor, and virtually no affinity for the mineralocorticoid, estrogen, or androgen receptors . It reduces or inhibits the actions of chemicals in the body that cause inflammation, redness, and swelling .
Cellular Effects
Amcinonide influences cell function by reducing inflammation and pruritus. It achieves this by reducing or inhibiting the actions of chemicals in the body that cause these conditions . The exact cellular processes influenced by Amcinonide are not entirely clear, but it is known to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Amcinonide involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Metabolic Pathways
Amcinonide is metabolized primarily in the liver and is then excreted by the kidneys . It is involved in the metabolic pathways of the glucocorticoid and progesterone receptors .
Transport and Distribution
Once absorbed through the skin, Amcinonide is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized primarily in the liver and is then excreted by the kidneys .
Subcellular Localization
As a glucocorticoid, it is likely to be found in the cytoplasm when inactive and translocates to the nucleus upon activation .
準備方法
アムシノニドは、16α,17α-シクロペンチリデンジオキシ-9α-フルオロ-11β,21-ジヒドロキシ-1,4-プレグナジエン-3,20-ジオンと無水酢酸の反応によって合成されます . この反応では、16α,17α-シクロペンチリデンジオキシ-9α-フルオロ-11β,21-ジヒドロキシ-1,4-プレグナジエン-3,20-ジオン11.1グラムと無水酢酸5.5ミリリットルが消費されて、純粋なアムシノニド7.0グラムが生成されます . 工業生産方法は一般的に、同様の合成経路を使用しますが、より大規模で行われ、最終製品の純度と一貫性を確保しています。
化学反応の分析
アムシノニドは、以下を含むさまざまな化学反応を受けます。
酸化: アムシノニドは、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。
還元: 還元反応は、アムシノニドに存在する官能基を修飾することができます。
置換: アムシノニドは、ある官能基が別の官能基に置き換えられる置換反応を受けることができます。
これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の用途
アムシノニドは、以下を含む広範囲の科学研究の用途があります。
化学: さまざまな化学反応におけるグルココルチコイドの挙動を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスへの影響とその炎症を調節する役割について調査されています。
類似化合物との比較
Amcinonide is compared with other similar corticosteroids such as betamethasone, triamcinolone, and fluocinonide. While all these compounds are used to treat inflammatory skin conditions, amcinonide is unique in its specific molecular structure and its potency in reducing inflammation . Studies have shown that 0.1% amcinonide cream is significantly more bio-active than other corticosteroids like betamethasone 17-valerate .
Similar compounds include:
- Betamethasone
- Triamcinolone
- Fluocinonide
- Clobetasol
- Hydrocortisone
Each of these compounds has its own unique properties and applications, but amcinonide stands out for its effectiveness and specific use in treating dermatologic conditions.
特性
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19-,20-,21-,23+,24-,25-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKJAFIWWBXGDU-MOGDOJJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC6(O2)CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045905 | |
| Record name | Amcinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.74e-03 g/L | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Amcinonide has affinity for the glucocorticoid receptor. It has weak affinity for the progesterone receptor, and virtually no affinity for the mineralocorticoid, estrogen, or androgen receptors. | |
| Record name | Amcinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51022-69-6 | |
| Record name | Amcinonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amcinonide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amcinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amcinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amcinonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMCINONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423W026MA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amcinonide exert its anti-inflammatory effects?
A1: While the provided research doesn't delve into the specific molecular interactions of Amcinonide, it is classified as a glucocorticoid. Glucocorticoids generally work by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression, ultimately leading to decreased inflammation.
Q2: What specific inflammatory mediators are affected by Amcinonide treatment?
A: The research primarily focuses on clinical efficacy rather than detailed mechanistic studies. While it demonstrates Amcinonide's effectiveness in reducing inflammation in conditions like eczema and psoriasis [, , , , , , , , , ], it doesn't specify which inflammatory mediators are directly impacted.
Q3: Does Amcinonide's mechanism of action differ in various skin layers?
A: One study [] using a vasoconstrictor assay, plantar edema, and air pouch granuloma models in animals suggests that Amcinonide might have varying levels of anti-inflammatory activity at different skin depths. It showed strong vasoconstriction (cutaneous), comparable activity to Triamcinolone Acetonide in plantar edema (subcutaneous), but weaker activity in the air pouch granuloma model (deeper tissues).
Q4: What is the molecular formula and weight of Amcinonide?
A4: The research articles don't explicitly state the molecular formula and weight of Amcinonide. This information can be easily found in drug databases or chemistry resources.
Q5: Is there any spectroscopic data available for Amcinonide in the provided research?
A5: No, the provided articles focus on clinical trials, formulation comparisons, and some aspects of its mechanism. They don't include detailed spectroscopic analysis of Amcinonide.
Q6: How effective is Amcinonide in treating eczematous dermatitis compared to other topical corticosteroids?
A: Several studies indicate that Amcinonide is comparable in efficacy to other topical corticosteroids like Halcinonide [, ], Betamethasone Valerate [, ], and Fluocinonide [, , ] for treating eczematous dermatitis and psoriasis. Some studies even suggest a potential advantage of Amcinonide due to its twice-daily application schedule compared to the three-times-daily regimen of some comparators [, ].
Q7: Has Amcinonide been studied in conditions other than eczema and psoriasis?
A: Yes, one study [] investigated the use of Amcinonide lotion in treating seborrheic dermatitis of the scalp, demonstrating positive results compared to Betamethasone Valerate lotion.
Q8: What are the common side effects associated with Amcinonide use?
A8: While the provided articles do mention side effects, this Q&A focuses on the scientific aspects. For information on side effects, please refer to the drug label or consult a healthcare professional.
Q9: Are there any reports of allergic contact dermatitis caused by Amcinonide?
A: Yes, although considered rare, several studies [, , ] report cases of allergic contact dermatitis attributed to Amcinonide. This highlights the importance of considering contact allergy in patients with persistent or worsening dermatitis despite appropriate treatment.
Q10: Are there studies investigating the stability of Amcinonide formulations under different storage conditions?
A10: No, the provided research doesn't include any information regarding the stability of Amcinonide formulations under various storage conditions.
Q11: Have any novel drug delivery systems been explored for Amcinonide?
A: One study [, ] investigates a transdermal drug delivery system for Amcinonide incorporating the drug into a pressure-sensitive adhesive layer. This system is proposed for the treatment of eyelid diseases like chalazion and blepharitis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


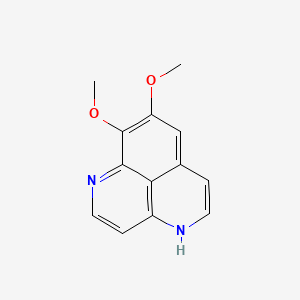
![1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine](/img/structure/B1664759.png)
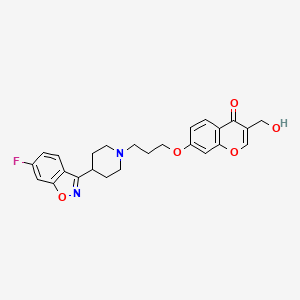

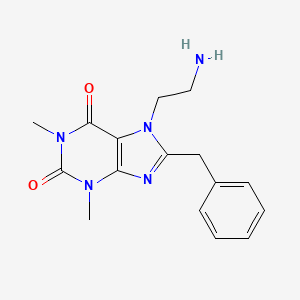
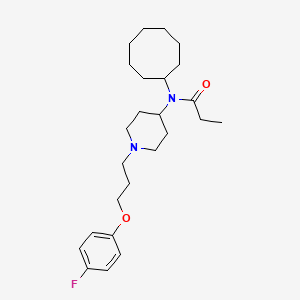
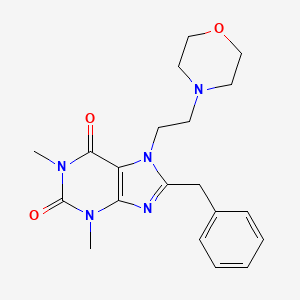
![2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride](/img/structure/B1664773.png)
